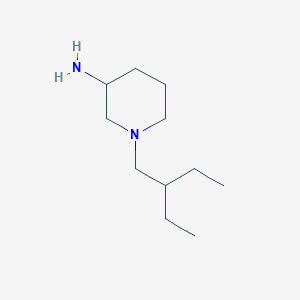

1-(2-Ethylbutyl)piperidin-3-amin

Übersicht

Beschreibung

“1-(2-Ethylbutyl)piperidin-3-amine” is a chemical compound . It contains a total of 37 bonds, including 13 non-H bonds, 4 rotatable bonds, 1 six-membered ring, 1 primary amine (aliphatic), and 1 tertiary amine (aliphatic) .

Synthesis Analysis

While there isn’t specific information available on the synthesis of “1-(2-Ethylbutyl)piperidin-3-amine”, there are methods for synthesizing similar compounds. For instance, a method for synthesizing ®-3-amino-piperidine involves transforming nitrogen-protected 3-piperidone into nitrogen-protected ®-3-amino-piperidine by a transaminase reaction .

Molecular Structure Analysis

The molecule contains a total of 37 bonds. There are 13 non-H bonds, 4 rotatable bonds, 1 six-membered ring, 1 primary amine (aliphatic), and 1 tertiary amine (aliphatic) .

Chemical Reactions Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Wissenschaftliche Forschungsanwendungen

Synthese von pharmazeutischen Verbindungen

“1-(2-Ethylbutyl)piperidin-3-amin” dient als Schlüsselzwischenprodukt bei der Synthese verschiedener pharmazeutischer Verbindungen. Sein Piperidin-Kern ist ein häufiges Motiv in der pharmazeutischen Chemie und trägt zur strukturellen Vielfalt von Arzneimittelmolekülen bei. Diese Verbindung kann verschiedenen chemischen Reaktionen unterzogen werden, einschließlich Cyclisierung und Aminierung, um neue Piperidinderivate mit möglichen therapeutischen Wirkungen zu erzeugen .

Entwicklung von Antikrebsmitteln

Piperidinderivate, einschließlich derer, die von „this compound“ abgeleitet sind, werden auf ihre Antikrebsaktivität untersucht. Sie können so konzipiert werden, dass sie bestimmte Pfade angreifen, die an der Proliferation und dem Überleben von Krebszellen beteiligt sind, und bieten einen vielversprechenden Ansatz für die Entwicklung neuer Onkologiemedikamente .

Antimikrobielle und antimykotische Anwendungen

Die strukturelle Flexibilität von „this compound“ ermöglicht die Herstellung von Verbindungen mit antimikrobiellen und antimykotischen Aktivitäten. Durch Modifizieren des Piperidinrings können Forscher die Fähigkeit der Verbindung verbessern, mikrobielle Zellwände zu zerstören oder essentielle Enzyme zu hemmen, was zu möglichen Behandlungen für Infektionskrankheiten führt .

Neurophamakologische Forschung

Diese Verbindung ist in der neurophamakologischen Forschung wertvoll, da sie die Blut-Hirn-Schranke überwinden kann. Sie kann verwendet werden, um Analoga zu synthetisieren, die Neurotransmittersysteme modulieren, was entscheidend für die Entwicklung von Medikamenten zur Behandlung neurologischer Erkrankungen wie Alzheimer-Krankheit und Schizophrenie ist .

Analgetika und entzündungshemmende Medikamente

Die Piperidin-Einheit ist ein häufiges Merkmal in Analgetika und entzündungshemmenden Medikamenten. “this compound” kann verwendet werden, um neue Verbindungen zu produzieren, die Schmerzen lindern und Entzündungen reduzieren, was möglicherweise zu sichereren und effektiveren Behandlungen für chronische Schmerzzustände führt .

Wirkmechanismus

Target of Action

It’s known that piperidine derivatives have been found to target a variety of enzymes and receptors, playing a significant role in the pharmaceutical industry . For instance, some piperidine derivatives have shown to target the beta secretase enzyme .

Mode of Action

Piperidine derivatives have been found to exhibit a variety of pharmacological activities, including antiaggregatory and antioxidant effects . They can interact with their targets, leading to changes in the function of these targets .

Biochemical Pathways

Piperidine derivatives have been associated with a variety of biochemical pathways due to their wide range of pharmacological activities .

Result of Action

Piperidine derivatives have been found to exhibit a variety of pharmacological activities, including antiaggregatory and antioxidant effects .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

1-(2-Ethylbutyl)piperidin-3-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, piperidine derivatives, including 1-(2-Ethylbutyl)piperidin-3-amine, are known to interact with cholinesterase enzymes, which are involved in the breakdown of acetylcholine . This interaction can lead to the inhibition of cholinesterase activity, thereby affecting neurotransmission. Additionally, 1-(2-Ethylbutyl)piperidin-3-amine may interact with other proteins and receptors, influencing various biochemical pathways.

Cellular Effects

1-(2-Ethylbutyl)piperidin-3-amine has significant effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives have been shown to exhibit anti-inflammatory and antioxidant effects, which can impact cellular health and function . The compound may also affect cell proliferation and apoptosis, thereby influencing tissue homeostasis and repair mechanisms.

Molecular Mechanism

The molecular mechanism of 1-(2-Ethylbutyl)piperidin-3-amine involves its interaction with specific biomolecules, leading to various biochemical effects. The compound can bind to enzymes and receptors, resulting in either inhibition or activation of their activity. For instance, the inhibition of cholinesterase enzymes by 1-(2-Ethylbutyl)piperidin-3-amine can lead to increased levels of acetylcholine, enhancing cholinergic signaling . Additionally, the compound may influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-Ethylbutyl)piperidin-3-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that piperidine derivatives can exhibit sustained biological activity over extended periods, although their efficacy may decrease due to degradation . Long-term exposure to 1-(2-Ethylbutyl)piperidin-3-amine may lead to adaptive cellular responses, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 1-(2-Ethylbutyl)piperidin-3-amine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, it may cause toxic or adverse effects, including neurotoxicity and hepatotoxicity. Threshold effects are often observed, where a specific dosage range elicits a maximal biological response, beyond which adverse effects become prominent.

Metabolic Pathways

1-(2-Ethylbutyl)piperidin-3-amine is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Cytochrome P450 enzymes play a significant role in the metabolism of 1-(2-Ethylbutyl)piperidin-3-amine, leading to the formation of metabolites that can be further processed and excreted from the body.

Transport and Distribution

The transport and distribution of 1-(2-Ethylbutyl)piperidin-3-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active and passive mechanisms, influencing its localization and accumulation . Binding proteins may facilitate the distribution of 1-(2-Ethylbutyl)piperidin-3-amine to specific tissues, affecting its overall bioavailability and efficacy.

Subcellular Localization

1-(2-Ethylbutyl)piperidin-3-amine exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments, such as the cytoplasm, mitochondria, or nucleus, through targeting signals and post-translational modifications . This localization is crucial for its interaction with specific biomolecules and the execution of its biological effects.

Eigenschaften

IUPAC Name |

1-(2-ethylbutyl)piperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2/c1-3-10(4-2)8-13-7-5-6-11(12)9-13/h10-11H,3-9,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNUUEYGBKNCJDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CN1CCCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

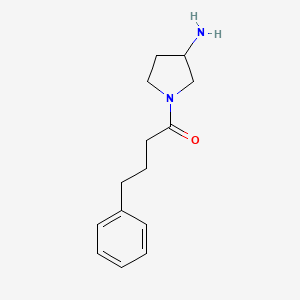

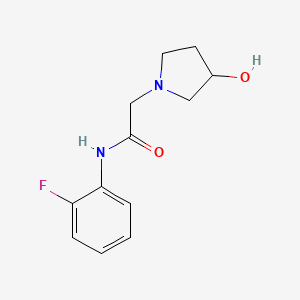

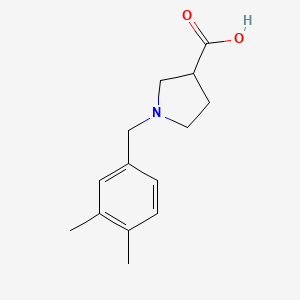

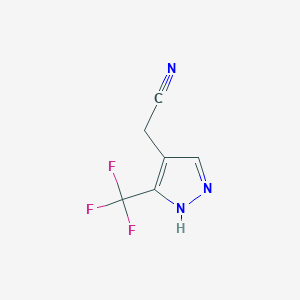

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol](/img/structure/B1464268.png)

![3-[1-(3-phenylpropyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1464270.png)

![[1-(5-Methylpyrazine-2-carbonyl)piperidin-4-yl]methanol](/img/structure/B1464282.png)

![1-[4-(Aminomethyl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one](/img/structure/B1464285.png)

![1-[1-(3-phenylpropyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1464286.png)